molecular formula C22H21N3O6 B14784812 (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid

(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B14784812
M. Wt: 423.4 g/mol
InChI Key: FGLXUCKEBNGNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound with significant potential in various scientific fields This compound features an imidazole ring, which is known for its biological activity and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the imidazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the imidazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. This interaction can modulate various biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-amino-propanoic acid: Lacks one benzyloxycarbonyl group, resulting in different reactivity and applications.

    (S)-3-(1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid:

    (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((methoxy)carbonyl)amino)propanoic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of two benzyloxycarbonyl groups in (S)-3-(1-((Benzyloxy)carbonyl)-1H-imidazol-4-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid enhances its stability and reactivity, making it a versatile compound for various applications. Its unique structure allows for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLXUCKEBNGNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.